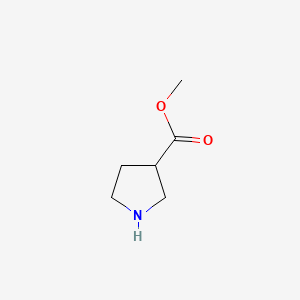

Methyl Pyrrolidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)5-2-3-7-4-5/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWWZOKQKXPVIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399462 | |

| Record name | Methyl Pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98548-90-4 | |

| Record name | Methyl Pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide on the Structural Analysis of Methyl Pyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl pyrrolidine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyrrolidine core is a common scaffold in a variety of biologically active molecules. This technical guide provides a comprehensive analysis of the structural features of this compound, including its synthesis, and spectroscopic characterization. Detailed experimental protocols for its preparation and analysis are provided, along with a discussion of its potential biological relevance as it relates to the broader class of pyrrolidine-3-carboxylic acid derivatives.

Introduction

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a key structural motif in a vast array of natural products and synthetic compounds with diverse biological activities. This compound, as a derivative, serves as a versatile building block in the synthesis of more complex molecules, including potential therapeutic agents. Its value is highlighted by its role as an intermediate in the development of pharmaceuticals targeting a range of conditions, from neurological disorders to metabolic diseases.[1] The stereochemistry at the 3-position of the pyrrolidine ring is often crucial for biological activity, making the synthesis and analysis of enantiomerically pure forms of this compound particularly important.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental and physiological conditions.

| Property | This compound | (R)-Methyl Pyrrolidine-3-carboxylate Hydrochloride | Reference |

| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₂ClNO₂ | [2] |

| Molecular Weight | 129.16 g/mol | 165.62 g/mol | [2][3] |

| CAS Number | 98548-90-4 | 874964-22-4 | [2] |

| Appearance | Not specified | Off-white to light yellow solid | |

| IUPAC Name | This compound | methyl (3R)-pyrrolidine-3-carboxylate;hydrochloride | [2] |

| SMILES | COC(=O)C1CCNC1 | COC(=O)[C@@H]1CCNC1.Cl | [2] |

| InChIKey | VVWWZOKQKXPVIV-UHFFFAOYSA-N | VVBSXSVVMNGQIN-JEDNCBNOSA-N | [2] |

| Predicted XlogP | -0.2 | Not available | [2] |

| Topological Polar Surface Area | 38.3 Ų | 38.3 Ų | [3] |

Synthesis of (R)-Methyl Pyrrolidine-3-carboxylate Hydrochloride

A common route for the synthesis of (R)-Methyl Pyrrolidine-3-carboxylate hydrochloride involves the esterification of a protected (R)-pyrrolidine-3-carboxylic acid followed by deprotection.

Experimental Protocol

Materials:

-

(3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂)

-

Nitrogen gas (N₂)

Procedure:

-

To a stirred solution of (3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid (1.03 g, 4.8 mmol) in methanol (25 mL), add thionyl chloride (1 mL, 13.7 mmol) dropwise at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the crude product in dichloromethane and concentrate again to yield (R)-methyl pyrrolidine-3-carboxylate hydrochloride as an off-white solid.

Caption: Representative DPP-IV inhibition signaling pathway.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined structure that can be thoroughly characterized by modern spectroscopic techniques. This guide has provided a detailed overview of its synthesis and structural analysis, including experimental protocols and expected analytical data. The biological relevance of the broader class of pyrrolidine-3-carboxylic acid derivatives suggests that this compound and its analogues will continue to be important targets for research and development in the pharmaceutical industry. Further investigation into the specific biological activities of this compound is warranted to fully explore its therapeutic potential.

References

- 1. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H11NO2 | CID 4114360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (R)-Methyl Pyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl pyrrolidine-3-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold and stereochemically defined carboxylate group make it a valuable component in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor agonists. This technical guide provides a comprehensive overview of the primary synthetic routes to obtain this compound, with a focus on stereoselective methods. It includes detailed experimental protocols, quantitative data for comparison, and visualizations of the synthetic pathways.

Synthetic Strategies

The synthesis of enantiomerically pure (R)-methyl pyrrolidine-3-carboxylate can be broadly categorized into two main approaches:

-

Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as amino acids, to introduce the desired stereochemistry.

-

Asymmetric Catalysis: This approach employs chiral catalysts to induce enantioselectivity in a reaction that starts with achiral or racemic precursors.

This guide will detail specific methodologies within these categories.

Route 1: Esterification of Boc-Protected (R)-Pyrrolidine-3-carboxylic Acid

A straightforward and widely used method involves the direct esterification of commercially available N-Boc-(R)-pyrrolidine-3-carboxylic acid. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amine, preventing side reactions during esterification.

Experimental Protocol

To a stirred solution of (3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid (1.03 g, 4.8 mmol) in methanol (25 mL), thionyl chloride (1 mL, 13.7 mmol) is added dropwise at room temperature under a nitrogen atmosphere.[1] The reaction mixture is then heated to reflux for 2 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is dissolved in dichloromethane and concentrated again to yield methyl (3R)-3-pyrrolidinecarboxylic acid hydrochloride as an off-white solid.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | (3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid | [1] |

| Reagents | Methanol, Thionyl Chloride | [1] |

| Reaction Time | 2 hours at reflux | [1] |

| Yield | 100% (as hydrochloride salt) | [1] |

| Enantiomeric Purity | Dependent on the starting material |

Reaction Workflow

Caption: Esterification of Boc-protected (R)-pyrrolidine-3-carboxylic acid.

Route 2: Asymmetric Michael Addition

Organocatalytic asymmetric Michael addition reactions offer a powerful method for the enantioselective synthesis of substituted pyrrolidines. This approach constructs the pyrrolidine ring with control over the stereochemistry at the C3 position.

Conceptual Pathway

This strategy involves the Michael addition of a nitroalkane to a 4-oxo-2-enoate, catalyzed by a chiral organocatalyst. The resulting adduct can then be cyclized and further transformed to afford the desired pyrrolidine-3-carboxylate. While this method is more complex, it allows for the synthesis of a variety of substituted pyrrolidines with high enantiomeric excess. For the synthesis of 5-methylpyrrolidine-3-carboxylic acid, a 97% enantiomeric excess was achieved in two steps.[2][3][4][5]

General Experimental Workflow

A general workflow for this approach involves the following key steps:

-

Organocatalytic Michael Addition: Reaction of a 4-alkyl-substituted 4-oxo-2-enoate with a nitroalkane in the presence of a chiral organocatalyst.

-

Cyclization/Reduction: The resulting Michael adduct undergoes cyclization and reduction of the nitro group to form the pyrrolidine ring.

-

Esterification: The carboxylic acid is then esterified to yield the final methyl ester product.

Quantitative Data for a Representative Synthesis

| Parameter | Value | Reference |

| Key Reaction | Organocatalytic enantioselective Michael addition | [2][3][5] |

| Starting Materials | 4-alkyl-substituted 4-oxo-2-enoates, nitroalkanes | [2][5] |

| Product (intermediate) | 5-methylpyrrolidine-3-carboxylic acid | [3][5] |

| Enantiomeric Excess (ee) | 97% | [3][5] |

| Number of Steps | 2 (to the carboxylic acid) | [3][5] |

Logical Relationship Diagram

Caption: Asymmetric synthesis via Michael addition.

Route 3: Cobalt-Catalyzed Enantioselective Hydromethylation

A more recent and efficient approach involves the cobalt-catalyzed enantioselective hydromethylation of 3-pyrrolines. This method provides a direct route to 3-methylpyrrolidine derivatives with high enantioselectivity.

Conceptual Pathway

This protocol utilizes a commercial cobalt precursor combined with a modified bisoxazoline (BOX) ligand to catalyze the conversion of readily available 3-pyrrolines into enantiopure 3-methylpyrrolidine compounds.[6] This streamlined process can significantly reduce the number of synthetic steps compared to traditional methods. For instance, Boc-protected (S)-3-methylpyrrolidine was obtained in high yield and enantioselectivity, which could then be deprotected.[6] While this example yields the S-enantiomer, the principle can be adapted for the R-enantiomer by selecting the appropriate chiral ligand.

General Experimental Workflow

-

Preparation of the Catalyst: A cobalt precursor is combined with a chiral bisoxazoline ligand.

-

Hydromethylation: The N-protected 3-pyrroline is subjected to the cobalt-catalyzed hydromethylation reaction.

-

Deprotection and Functionalization: The protecting group is removed, and the resulting amine can be further functionalized if necessary. The synthesis of the target methyl ester would require subsequent steps.

Quantitative Data for a Representative Hydromethylation

| Parameter | Value | Reference |

| Key Reaction | Cobalt-catalyzed enantioselective remote hydromethylation | [6] |

| Substrate | N-Boc-3-pyrroline | [6] |

| Product | Boc-protected (S)-3-methylpyrrolidine | [6] |

| Yield | High | [6] |

| Enantioselectivity | High | [6] |

| Overall Yield (to (S)-3-methylpyrrolidine) | 82% (after deprotection) | [6] |

Signaling Pathway Analogy

Caption: Cobalt-catalyzed asymmetric hydromethylation pathway.

Conclusion

The synthesis of (R)-methyl pyrrolidine-3-carboxylate can be achieved through several effective strategies. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the required level of enantiopurity. The direct esterification of Boc-protected (R)-pyrrolidine-3-carboxylic acid is a reliable and high-yielding method when the chiral starting material is accessible. For de novo synthesis with high enantiocontrol, asymmetric catalytic methods like the Michael addition or hydromethylation offer powerful and flexible alternatives. Researchers and drug development professionals can select the most appropriate route based on their specific needs and laboratory capabilities.

References

- 1. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (S)-Methyl Pyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two prominent and effective methods for the enantioselective synthesis of (S)-Methyl Pyrrolidine-3-carboxylate, a valuable chiral building block in the development of novel therapeutics. The following sections detail the experimental protocols, present key quantitative data, and visualize the synthetic workflows for both an organocatalytic asymmetric Michael addition and a cobalt-catalyzed hydromethylation approach.

Route 1: Organocatalytic Asymmetric Michael Addition

This synthetic strategy relies on the organocatalytic enantioselective Michael addition of a nitroalkane to a 4-oxo-2-enoate, followed by a reductive cyclization to yield the desired pyrrolidine ring structure. This method offers a concise and efficient route to highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids.

Experimental Workflow

Caption: Workflow for the organocatalytic asymmetric Michael addition route.

Quantitative Data

| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | ee (%) |

| 1 | 4-Oxo-2-enoate, Nitroalkane | Chiral Thiourea Organocatalyst | Toluene | RT | 24-72 | γ-Keto Ester | 85-95 | 90-98 |

| 2 | γ-Keto Ester | Pd/C, H₂ | Methanol | RT | 12 | (3R,5R)-5-methylpyrrolidine-3-carboxylic acid | 90 | 97 |

Experimental Protocol

Step 1: Organocatalytic Enantioselective Michael Addition

-

To a solution of the 4-oxo-2-enoate (1.0 equiv) in toluene (0.2 M) is added the nitroalkane (1.5 equiv).

-

The chiral thiourea organocatalyst (0.1 equiv) is then added to the reaction mixture.

-

The reaction is stirred at room temperature for 24-72 hours, with reaction progress monitored by TLC.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the chiral γ-keto ester.

Step 2: Reductive Cyclization

-

The purified γ-keto ester from Step 1 is dissolved in methanol.

-

Palladium on carbon (10 wt%) is added to the solution.

-

The reaction vessel is evacuated and backfilled with hydrogen gas (1 atm, balloon).

-

The mixture is stirred vigorously at room temperature for 12 hours.

-

After the reaction is complete, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the (3R,5R)-5-methylpyrrolidine-3-carboxylic acid.

Route 2: Cobalt-Catalyzed Regio- and Enantioselective Hydromethylation

This novel approach utilizes a cobalt-catalyzed asymmetric hydromethylation of 3-pyrrolines to introduce a methyl group at the 3-position with high stereocontrol. This method provides a streamlined, two-step synthesis of enantioenriched 3-methylpyrrolidine derivatives from readily available starting materials.

Experimental Workflow

Caption: Workflow for the cobalt-catalyzed hydromethylation route.

Quantitative Data

| Step | Substrate | Catalyst System | Reductant | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | ee (%) |

| 1 | N-Boc-3-pyrroline | Co(acac)₂, Chiral Bisoxazoline (BOX) Ligand | Phenylsilane | THF | 25 | 24 | N-Boc-(S)-3-methylpyrrolidine | 84 | 93 |

| 2 | N-Boc-(S)-3-methylpyrrolidine | Trifluoroacetic Acid (TFA) | - | Dichloromethane | 0 to RT | 2 | (S)-3-Methylpyrrolidine | >95 | - |

Experimental Protocol

Step 1: Cobalt-Catalyzed Hydromethylation

-

In a glovebox, a reaction vial is charged with Co(acac)₂ (5 mol%), the chiral bisoxazoline (BOX) ligand (6 mol%), and the N-protected 3-pyrroline (1.0 equiv).

-

Anhydrous THF is added, and the mixture is stirred for 10 minutes at room temperature.

-

The methyl source (e.g., methyl iodide, 1.5 equiv) and the silane reducing agent (e.g., phenylsilane, 2.0 equiv) are added sequentially.

-

The vial is sealed and the reaction mixture is stirred at 25 °C for 24 hours.

-

Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to afford N-protected (S)-3-methylpyrrolidine.

Step 2: Deprotection

-

The N-protected (S)-3-methylpyrrolidine is dissolved in dichloromethane at 0 °C.

-

Trifluoroacetic acid (TFA) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

The solvent and excess TFA are removed under reduced pressure.

-

The residue is dissolved in a minimal amount of dichloromethane and precipitated with diethyl ether to yield the corresponding salt of (S)-3-methylpyrrolidine, which can be neutralized to obtain the free amine.

An In-depth Technical Guide to the Physical Properties of Methyl Pyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl Pyrrolidine-3-carboxylate and its hydrochloride salt. The information herein is intended to support research, chemical synthesis, and pharmaceutical development activities where this compound is utilized.

Core Physical and Chemical Properties

This compound, a heterocyclic amino acid ester, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Understanding its physical properties is crucial for its effective handling, reaction optimization, and formulation.

Data Presentation: Physical Properties

The following tables summarize the key physical and chemical properties of this compound (free base) and its hydrochloride salt. Data is compiled from various sources and is distinguished as either experimental or computed.

Table 1: Physical Properties of this compound (Free Base)

| Property | Value | Data Type |

| Molecular Formula | C₆H₁₁NO₂ | --- |

| Molecular Weight | 129.16 g/mol | Computed |

| CAS Number | 98548-90-4 | --- |

| Boiling Point | 169.9°C at 760 mmHg | Experimental |

| Density | 1.056 g/cm³ | Experimental |

| Melting Point | Not available | --- |

| Solubility | Not available | --- |

| XLogP3-AA | -0.2 | Computed |

| Hydrogen Bond Donor Count | 1 | Computed |

| Hydrogen Bond Acceptor Count | 3 | Computed |

| Rotatable Bond Count | 2 | Computed |

| Topological Polar Surface Area | 38.3 Ų | Computed |

| Exact Mass | 129.078978594 Da | Computed |

Table 2: Physical Properties of this compound Hydrochloride

| Property | Value | Data Type |

| Molecular Formula | C₆H₁₂ClNO₂ | --- |

| Molecular Weight | 165.61 g/mol | Experimental |

| CAS Number | 198959-37-4 | --- |

| Appearance | Cream crystalline powder to oil / Off-white to light yellow solid | Experimental |

| Boiling Point | 213.6°C at 760 mmHg | Experimental |

| Melting Point | Not available | --- |

| Purity | ≥ 95% (NMR) / 97% | Experimental |

| Storage Conditions | Store at 0-8 °C / Under inert gas at 2-8°C / Room temperature | Experimental |

Experimental Protocols

Accurate determination of physical properties is fundamental for the successful application of any chemical compound. Below are detailed, generalized methodologies for assessing key physical properties applicable to this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.

Materials:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube (Durham tube)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating oil (mineral oil or silicone oil)

-

Heat source (Bunsen burner or heating mantle)

-

Sample of this compound

Procedure:

-

Fill the Thiele tube with heating oil to a level above the top of the side arm.

-

Add a small amount of this compound to the Durham tube.

-

Place the capillary tube, open end down, into the Durham tube.

-

Attach the Durham tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the thermometer assembly into the Thiele tube, immersing the sample and the thermometer bulb in the heating oil. The rubber band should remain above the oil level.

-

Gently heat the side arm of the Thiele tube. This will create convection currents, ensuring uniform heating of the oil.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

Determination of Melting Point (Using a Mel-Temp Apparatus)

For solid derivatives or the hydrochloride salt, a melting point apparatus provides an accurate determination.

Materials:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Solid sample (e.g., this compound HCl)

Procedure:

-

Finely powder a small amount of the solid sample.

-

Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate. For an unknown sample, a rapid heating rate can be used to find an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) with a fresh sample.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

Determination of Solubility (Qualitative and Quantitative)

Qualitative Solubility:

-

Place a small, measured amount of this compound (e.g., 10 mg) into a series of test tubes.

-

Add a measured volume (e.g., 1 mL) of different solvents (e.g., water, ethanol, acetone, dichloromethane) to each test tube.

-

Agitate the mixtures (e.g., by vortexing) for a set period.

-

Visually observe whether the solid has dissolved completely.

Quantitative Solubility (Gravimetric Method):

-

Create a saturated solution by adding an excess of this compound to a known volume of a chosen solvent in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully extract a known volume of the supernatant (the clear, saturated solution) without disturbing the solid.

-

Weigh an empty, dry evaporating dish.

-

Transfer the known volume of the supernatant to the evaporating dish.

-

Gently evaporate the solvent under controlled conditions (e.g., in a fume hood or under reduced pressure).

-

Once the solvent has completely evaporated, weigh the evaporating dish containing the solid residue.

-

The difference in weight gives the mass of the dissolved solute. Calculate the solubility in terms of g/100mL or other appropriate units.

Synthesis Workflow Visualization

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the cyclization of appropriate precursors. The following diagram illustrates a generalized synthetic workflow.

Caption: Generalized synthesis workflow for this compound.

An In-depth Technical Guide to Methyl Pyrrolidine-3-carboxylate

For researchers, scientists, and professionals in drug development, Methyl Pyrrolidine-3-carboxylate and its derivatives are pivotal building blocks in the synthesis of novel therapeutics. This document provides a comprehensive overview of its chemical properties, various forms, and key applications, with a focus on detailed experimental protocols and its role in significant biological pathways.

Core Compound Data

This compound is a versatile heterocyclic compound. It exists in racemic and enantiomerically pure forms, as well as a hydrochloride salt, which enhances its stability and solubility. The choice of form is critical and depends on the specific stereochemical requirements of the target molecule.

Physical and Chemical Properties

The fundamental properties of this compound and its common salt form are summarized below. These values are essential for reaction planning, safety assessments, and quality control.

Table 1: Properties of Racemic this compound

| Property | Value | Reference |

| CAS Number | 98548-90-4 | [1] |

| Molecular Formula | C₆H₁₁NO₂ | [1] |

| Molecular Weight | 129.16 g/mol | [1] |

Table 2: Properties of Racemic this compound Hydrochloride

| Property | Value | Reference |

| CAS Number | 198959-37-4 | [2][3][4][5][6] |

| Molecular Formula | C₆H₁₁NO₂·HCl | [2][3] |

| Molecular Weight | 165.61 g/mol | [2][3] |

| Appearance | Cream crystalline powder to oil / Solid-Liquid Mixture | [2] |

| Purity | ≥95% | [2][7] |

| Boiling Point | 213.6°C at 760 mmHg | |

| Storage Conditions | 0-8°C, under inert gas | [2][4] |

Table 3: CAS Numbers for Enantiomeric Forms

| Compound Name | CAS Number | Reference |

| (S)-Methyl Pyrrolidine-3-carboxylate | 216311-60-3 | [8] |

| (S)-Methyl Pyrrolidine-3-carboxylate Hydrochloride | 1099646-61-3 | [7][9] |

| (R)-Methyl Pyrrolidine-3-carboxylate | 428518-43-8 | [10] |

| (R)-Methyl Pyrrolidine-3-carboxylate Hydrochloride | 874964-22-4 | [11][12] |

Role in Drug Discovery and Synthesis

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[13][14] Its three-dimensional, non-planar structure allows for effective exploration of pharmacophore space, contributing to the stereochemistry and biological activity of a molecule.[13] this compound serves as a key intermediate in the synthesis of pharmaceuticals for a range of diseases, including neurological disorders, infectious diseases, and cancer.[2][14][15]

One notable application is the use of (R)-Methyl Pyrrolidine-3-carboxylate Hydrochloride as a reagent in the synthesis of potent and selective kinase inhibitors targeting the ERK1/2 signaling pathway, which is often dysregulated in cancer.[11]

Logical Workflow: From Precursor to Kinase Inhibitor

The following diagram illustrates the logical progression from the chiral precursor to a targeted therapeutic agent.

Caption: Synthetic pathway from (R)-Methyl Pyrrolidine-3-carboxylate to an ERK1/2 kinase inhibitor.

Experimental Protocols

Detailed and reproducible experimental methods are crucial for scientific advancement. Below are representative protocols for the synthesis of pyrrolidine-3-carboxylic acid derivatives, which are closely related to the target compound.

Protocol 1: Asymmetric Michael Addition for Pyrrolidine Synthesis

This method focuses on creating enantiomerically enriched pyrrolidine structures, a common strategy in modern drug synthesis. The synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids can be achieved via an organocatalytic enantioselective Michael addition of nitroalkanes to 4-oxo-2-enoates.[16][17]

Materials:

-

4-alkyl-substituted 4-oxo-2-enoate

-

Nitroalkane

-

Organocatalyst (e.g., a chiral secondary amine)

-

Solvent (e.g., Toluene)

-

Palladium on carbon (Pd/C) for subsequent reduction

-

Hydrogen source (H₂)

Methodology:

-

Michael Addition: To a solution of the 4-oxo-2-enoate in toluene, add the nitroalkane and the organocatalyst.

-

Stir the reaction mixture at the specified temperature (e.g., room temperature or below) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Purify the Michael adduct by column chromatography on silica gel.

-

Reductive Cyclization: Dissolve the purified adduct in a suitable solvent (e.g., methanol).

-

Add Pd/C catalyst and subject the mixture to a hydrogen atmosphere.

-

This step simultaneously reduces the nitro group and effects a reductive amination to form the pyrrolidine ring.[16]

-

After the reaction is complete, filter off the catalyst and concentrate the solvent to yield the pyrrolidine-3-carboxylic acid derivative.[16] The methyl ester can be obtained by standard esterification procedures.

Involvement in Biological Pathways

As a precursor to kinase inhibitors, this compound is integral to the development of drugs that modulate critical cell signaling pathways like the MAPK/ERK pathway. This pathway is a central regulator of cell proliferation, differentiation, and survival.

MAPK/ERK Signaling Pathway and Inhibition

The diagram below outlines the core components of the MAPK/ERK signaling cascade and the point of intervention by an inhibitor derived from the pyrrolidine scaffold.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of a targeted drug.

This guide provides foundational technical information for professionals working with this compound. Its utility as a chiral building block in synthesizing targeted inhibitors for crucial signaling pathways underscores its importance in modern drug discovery and development.

References

- 1. This compound | C6H11NO2 | CID 4114360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. This compound hydrochloride - Protheragen [protheragen.ai]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride [oakwoodchemical.com]

- 8. 216311-60-3|(S)-Methyl pyrrolidine-3-carboxylate|BLD Pharm [bldpharm.com]

- 9. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 53488452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (R)-methyl pyrrolidine-3-carboxylate | C6H11NO2 | CID 1512683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]

- 12. 874964-22-4|(R)-Methyl pyrrolidine-3-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methyl Pyrrolidine-3-carboxylate molecular weight

An In-depth Technical Guide to Methyl Pyrrolidine-3-carboxylate

Abstract

This compound and its derivatives are versatile heterocyclic compounds that serve as crucial building blocks in medicinal chemistry and drug discovery. The pyrrolidine scaffold is of significant interest due to its three-dimensional structure, which allows for thorough exploration of pharmacophore space.[1] This technical guide provides a comprehensive overview of the molecular and chemical properties of this compound, its synthesis, and its applications, particularly in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a cyclic amine with a methyl ester functional group. Its hydrochloride salt is also commonly used in synthesis due to its stability and ease of handling.[2]

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | PubChem[3] |

| Molecular Weight | 129.16 g/mol | PubChem[3][4] |

| CAS Number | 98548-90-4 | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| Synonyms | Methyl 3-pyrrolidinecarboxylate, 3-methoxycarbonylpyrrolidine | PubChem[3] |

| Molecular Formula (HCl salt) | C₆H₁₂ClNO₂ | PubChem[5] |

| Molecular Weight (HCl salt) | 165.61 g/mol | Chem-Impex[2], PubChem[6] |

| CAS Number (HCl salt) | 198959-37-4 | Chem-Impex[2], PubChem[5] |

| Appearance (HCl salt) | Cream crystalline powder to oil | Chem-Impex[2] |

Applications in Research and Drug Development

The pyrrolidine ring is a prevalent scaffold in a wide range of biologically active compounds.[1] this compound, as a derivative, is a key intermediate in the synthesis of various pharmaceuticals.

-

Drug Discovery: Pyrrolidine-3-carboxylic acid derivatives are important as bioactives and building blocks for enzyme inhibitors.[7] The pyrrolidine structure contributes to the stereochemistry and three-dimensional shape of molecules, which is critical for their interaction with biological targets.[1]

-

Synthesis of Novel Compounds: It serves as a starting material for more complex molecules. For instance, it is used in the synthesis of kinase inhibitors (ERK1/2).[8] Pyrrolidine carboxamides, derived from similar structures, have been identified as potent inhibitors of InhA, an enzyme from Mycobacterium tuberculosis.[9]

-

Chiral Auxiliary: In its chiral forms, such as (R)-methyl pyrrolidine-3-carboxylate, it is employed in asymmetric synthesis to produce enantiomerically pure compounds.[2]

Synthesis and Experimental Protocols

Several synthetic routes to this compound and its derivatives have been developed. A common method involves the esterification of a protected pyrrolidine-3-carboxylic acid.

Protocol: Synthesis of Methyl (3R)-3-pyrrolidinecarboxylate Hydrochloride[8]

This protocol describes the synthesis from (3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid.

Materials:

-

(3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

Nitrogen atmosphere

Procedure:

-

A solution of (3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid (1.03 g, 4.8 mmol) is prepared in methanol (25 mL).

-

The solution is stirred at room temperature under a nitrogen atmosphere.

-

Thionyl chloride (1 mL, 13.7 mmol) is added dropwise to the solution.

-

The reaction mixture is heated to reflux and maintained for 2 hours.

-

After reflux, the mixture is cooled to room temperature.

-

The solvent is removed by concentration under reduced pressure.

-

The crude product is dissolved in dichloromethane.

-

The solution is concentrated again to yield methyl (3R)-3-pyrrolidinecarboxylate hydrochloride as an off-white solid (0.792 g, 100% yield).

Characterization: The final product can be characterized by ¹H NMR spectroscopy.[8]

Below is a graphical representation of the synthesis workflow.

Caption: Synthesis workflow for Methyl (3R)-pyrrolidine-3-carboxylate HCl.

Logical Relationships in Pyrrolidine-based Drug Design

The design of drugs utilizing the pyrrolidine scaffold often involves a structured approach, starting from a basic scaffold and moving towards a functional therapeutic agent.

Caption: Logical flow from scaffold to drug candidate in medicinal chemistry.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C6H11NO2 | CID 4114360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-methyl pyrrolidine-3-carboxylate | C6H11NO2 | CID 1512683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

- 8. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]

- 9. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl Pyrrolidine-3-carboxylate Hydrochloride

Introduction

Methyl Pyrrolidine-3-carboxylate hydrochloride is a versatile heterocyclic compound widely utilized as a crucial building block in the pharmaceutical and chemical industries.[1] As a derivative of the pyrrolidine ring, a common scaffold in medicinal chemistry, this compound offers a unique three-dimensional structure that is advantageous for exploring pharmacophore space.[1][2] Its utility stems from its role as an intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs), particularly in the development of drugs targeting neurological disorders and kinase inhibitors.[1][3] This technical guide provides a comprehensive overview of its properties, synthesis, analytical characterization, applications, and safety protocols for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The hydrochloride salt form of this compound enhances the compound's stability and solubility, which is crucial for drug formulation and synthesis.[1] It is typically available as a racemic mixture or as individual (R) and (S) enantiomers, which are important in asymmetric synthesis.[1][3][4]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound;hydrochloride[5] |

| Molecular Formula | C₆H₁₁NO₂·HCl (or C₆H₁₂ClNO₂)[1] |

| Molecular Weight | 165.61 g/mol [1] |

| CAS Number | 198959-37-4 (racemate)[1] |

| 874964-22-4 ((R)-enantiomer)[3] | |

| 1099646-61-3 ((S)-enantiomer)[4][6] | |

| InChI Key | VVBSXSVVMNGQIN-UHFFFAOYSA-N[] |

| Canonical SMILES | COC(=O)C1CCNC1.Cl[5][] |

| PubChem CID | 19261352[1][5] |

Physical and Chemical Properties

| Property | Value |

| Appearance | Cream crystalline powder to oil, or solid-liquid mixture[1] |

| Boiling Point | 213.6 °C at 760 mmHg |

| Purity | ≥ 95% (as determined by NMR)[1] |

| Storage Conditions | Store at 0-8 °C or room temperature, under an inert gas like Nitrogen or Argon[1][8] |

Experimental Protocols: Synthesis and Characterization

Precise synthesis and rigorous characterization are paramount to ensuring the quality and suitability of this compound hydrochloride for research and development.

General Synthesis Protocol

The compound is commonly synthesized from its Boc-protected precursor, (S)- or (R)-1-Boc-pyrrolidine-3-carboxylic acid. The following protocol is a general method adapted from literature.[3][4]

Objective: To synthesize Methyl (3S)- or (3R)-pyrrolidine-3-carboxylate hydrochloride via esterification and deprotection of the corresponding Boc-protected carboxylic acid.

Materials:

-

(3S)- or (3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid (1.0 eq)

-

Methanol (MeOH) (approx. 25 mL per gram of starting material)

-

Thionyl chloride (SOCl₂) (approx. 2.5-3.0 eq)

-

Dichloromethane (DCM)

-

Nitrogen gas supply

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

-

Dissolve the Boc-protected pyrrolidinecarboxylic acid in methanol in a round-bottom flask under a nitrogen atmosphere.

-

Cool the stirred solution in an ice bath.

-

Add thionyl chloride dropwise to the solution. Caution: This reaction is exothermic and releases HCl gas.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for approximately 2-3 hours.[3][4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude product can be further purified by dissolving it in a minimal amount of dichloromethane and re-concentrating to yield the final product as an off-white solid or oil.[3][4]

Characterization Protocols

NMR is used to confirm the structure of the synthesized compound.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent, such as Chloroform-d (CDCl₃).

¹H NMR Data:

-

¹H NMR (400 MHz, CDCl₃): δ ~9.9 (m, 2H, NH₂⁺), 3.76 (s, 3H, -OCH₃), 3.59 (br s, 2H, pyrrolidine ring CH₂), 3.49 (br s, 2H, pyrrolidine ring CH₂), 3.28 (br s, 1H, pyrrolidine ring CH), 2.33 (br s, 2H, pyrrolidine ring CH₂).[3][4] (Note: Chemical shifts (δ) may vary slightly between enantiomers and based on experimental conditions.)

While NMR provides purity estimates, HPLC is the standard for quantitative purity analysis. As the target molecule lacks a strong chromophore, pre-column derivatization or a universal detector like ELSD or CAD may be necessary. An alternative approach uses a C18 column for analysis.[9]

Instrumentation: HPLC system with a UV detector.

Column: C18 reverse-phase column (e.g., Phenomenex Gemini).[9]

Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Formic Acid.[10]

Detection Wavelength: 210 nm (for low-level UV absorption).[9]

General Procedure:

-

Prepare a standard solution of the compound in the mobile phase at a known concentration (e.g., 0.5 mg/mL).[9]

-

Inject the sample onto the HPLC system.

-

Elute using a reverse-phase gradient to separate the main compound from any impurities.

-

Calculate the purity based on the area percentage of the main peak relative to all other peaks detected.[9]

Mass spectrometry is used to confirm the molecular weight of the compound.

Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.

Procedure:

-

The sample is introduced into the ESI source, typically after separation via HPLC.

-

The compound is ionized, usually in positive ion mode, to form the [M+H]⁺ ion.

-

The mass analyzer detects the mass-to-charge ratio (m/z) of the ions.

-

For this compound (the free base), the expected [M+H]⁺ ion would correspond to the mass of C₆H₁₁NO₂ + H⁺.

Applications in Research and Drug Development

This compound hydrochloride is a valuable chiral building block for synthesizing complex molecules.[1]

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders.[1] Its structure allows for modifications that can alter biological activity.[1]

-

Kinase Inhibitors: The (R)-enantiomer serves as a reagent in the synthesis of Extracellular signal-Regulated Kinase (ERK1/2) inhibitors, which are targets in cancer therapy.[3]

-

Cardiovascular Disease Research: The (S)-enantiomer is used in the discovery of small molecule agonists for the APJ receptor, which may offer treatments for cardiovascular diseases.[4]

-

Asymmetric Synthesis: The compound can act as a chiral auxiliary, guiding the stereochemical outcome of a reaction to produce enantiomerically pure compounds.[1]

-

Antituberculosis Agents: The related class of pyrrolidine carboxamides has been identified as potent inhibitors of InhA, a key enzyme in Mycobacterium tuberculosis, highlighting the potential of this scaffold in developing new anti-infective agents.[11]

-

Agrochemicals: It is also used in the formulation of agrochemicals to enhance the efficacy of pesticides and herbicides.[1]

Safety and Handling

Proper handling of this compound hydrochloride is essential due to its potential hazards.

GHS Hazard Information

| Category | Information |

| Pictogram | GHS07 (Harmful) |

| Signal Word | Warning [5] |

| Hazard Statements | H302: Harmful if swallowed.[5] |

| H315: Causes skin irritation.[5] | |

| H319: Causes serious eye irritation.[5] | |

| H335: May cause respiratory irritation.[5] | |

| Precautionary Statements | P261: Avoid breathing dust. |

| P264: Wash skin thoroughly after handling.[4] | |

| P280: Wear protective gloves/eye protection/face protection.[4] | |

| P302+P352: IF ON SKIN: Wash with plenty of water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[12] Avoid contact with skin, eyes, and clothing.[13] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place.[8] For long-term stability, store under an inert atmosphere (Nitrogen or Argon) at the recommended temperature (0-8 °C).[1][8]

Visualized Workflows and Relationships

The following diagrams illustrate key processes and relationships involving this compound hydrochloride.

Caption: General synthesis workflow for this compound HCl.

Caption: Standard analytical workflow for product characterization.

Caption: Logical flow of the compound's use in a drug discovery pipeline.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]

- 4. (S)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 1099646-61-3 [amp.chemicalbook.com]

- 5. This compound hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 53488452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound hydrochloride - Protheragen [protheragen.ai]

- 9. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]

- 10. fda.gov [fda.gov]

- 11. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Synthesis of Methyl Pyrrolidine-3-carboxylate from Itaconic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the production of methyl pyrrolidine-3-carboxylate, a valuable building block in medicinal chemistry, starting from the renewable resource itaconic acid. The proposed synthesis involves a multi-step process encompassing an initial aza-Michael addition and cyclization, followed by esterification and a selective reduction of the lactam functionality. This document details the experimental protocols for each key transformation, supported by quantitative data from analogous reactions found in the literature.

Proposed Synthetic Pathway

The synthesis of this compound from itaconic acid can be envisioned through a three-step sequence. The initial step involves the reaction of itaconic acid with a primary amine, such as methylamine, to form an N-substituted 4-carboxy-2-pyrrolidone via an aza-Michael addition followed by intramolecular cyclization. The resulting carboxylic acid is then esterified to its methyl ester. The final and most critical step is the selective reduction of the lactam (amide) in the pyrrolidone ring to the corresponding pyrrolidine, without affecting the ester group.

Caption: Proposed synthetic pathway for this compound from itaconic acid.

Experimental Protocols

The following sections provide detailed methodologies for each step of the proposed synthesis. These protocols are based on established procedures for similar chemical transformations.

Step 1: Synthesis of N-Methyl-5-oxo-pyrrolidine-3-carboxylic Acid

This step involves the reaction of itaconic acid with methylamine. The reaction is known to be exothermic and results in the formation of the corresponding 4-carboxypyrrolidone through an aza-Michael addition and subsequent cyclization[1]. Controlling the temperature is crucial to minimize the formation of byproducts[1].

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of methylamine (1.0-1.2 equivalents) in water is prepared.

-

Itaconic acid (1.0 equivalent) is added portion-wise to the methylamine solution while stirring. The temperature of the reaction mixture should be monitored and maintained at or below 100°C, using a water bath for cooling if necessary.

-

After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours to ensure complete cyclization.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the water is removed under reduced pressure to yield the crude N-methyl-5-oxo-pyrrolidine-3-carboxylic acid.

-

The product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Synthesis of Methyl N-Methyl-5-oxo-pyrrolidine-3-carboxylate

The carboxylic acid functionality of the intermediate is converted to a methyl ester in this step. Standard Fischer esterification conditions are generally applicable.

Protocol:

-

N-Methyl-5-oxo-pyrrolidine-3-carboxylic acid (1.0 equivalent) is dissolved in an excess of anhydrous methanol.

-

A catalytic amount of a strong acid, such as concentrated sulfuric acid or dry hydrogen chloride gas, is added to the solution.

-

The reaction mixture is heated to reflux for 4-6 hours.

-

The progress of the esterification can be monitored by TLC.

-

After the reaction is complete, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude methyl N-methyl-5-oxo-pyrrolidine-3-carboxylate.

-

Further purification can be achieved by column chromatography on silica gel.

Step 3: Synthesis of Methyl N-Methyl-pyrrolidine-3-carboxylate

This is a selective reduction of the lactam to a pyrrolidine, while preserving the methyl ester. Nickel-catalyzed hydrosilylation has been shown to be effective for the reduction of amides and lactams in the presence of ester functionalities[2][3].

Protocol:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl N-methyl-5-oxo-pyrrolidine-3-carboxylate (1.0 equivalent), a nickel catalyst (e.g., a Ni(II) salt and a suitable ligand), and a hydrosilane reducing agent (e.g., phenylsilane).

-

Anhydrous tetrahydrofuran (THF) is added as the solvent.

-

The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched by the careful addition of an aqueous base (e.g., 1 M NaOH).

-

The mixture is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the final methyl N-methyl-pyrrolidine-3-carboxylate.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for transformations analogous to the ones described in the experimental protocols. Note that the yields for the specific synthesis of this compound from itaconic acid may vary.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aza-Michael Addition & Cyclization | Itaconic acid, Primary amine | Water | ≤100 | 2-4 | High (not specified) | [1] |

| 2 | Fischer Esterification | Carboxylic acid, Methanol, H⁺ | Methanol | Reflux | 4-6 | Typically >80 | General |

| 3 | Lactam Reduction | N-alkyl lactam, Ni-catalyst, Hydrosilane | THF | RT to Reflux | 12-24 | 70-95 | [2][3] |

Experimental Workflow

The overall experimental workflow for the synthesis of this compound from itaconic acid is depicted in the following diagram.

Caption: A workflow diagram illustrating the key stages of the synthesis.

Conclusion

The synthesis of this compound from itaconic acid presents a viable route to a valuable chemical intermediate from a renewable feedstock. The proposed three-step pathway, involving an initial cyclization to a pyrrolidone, followed by esterification and selective lactam reduction, is supported by established chemical principles and analogous transformations in the literature. While optimization of each step for this specific substrate is necessary, this guide provides a solid foundation for researchers and drug development professionals to explore this synthetic route further. The successful implementation of this pathway would contribute to the growing field of sustainable chemistry in the pharmaceutical industry.

References

- 1. US8796472B2 - Mixtures of itaconic acid or itaconic acid derivatives and primary amines for producing 1,3- and 1,4-alkyl methyl pyrrolidones - Google Patents [patents.google.com]

- 2. Amine synthesis by amide reduction [organic-chemistry.org]

- 3. Nickel-Catalyzed Reduction of Secondary and Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of Chiral Pyrrolidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral pyrrolidines are a cornerstone of modern medicinal chemistry and drug development. Their rigid, five-membered ring structure provides a valuable scaffold for creating complex, three-dimensional molecules with specific biological activities. Found in numerous natural products, pharmaceuticals, and chiral catalysts, the enantioselective synthesis of substituted pyrrolidines is of paramount importance.[1][2] The precise control of stereochemistry is often crucial for therapeutic efficacy and minimizing off-target effects. This guide provides an in-depth overview of key modern methodologies for the enantioselective synthesis of chiral pyrrolidines, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to aid researchers in this vital field.

Core Synthetic Strategies

The asymmetric synthesis of chiral pyrrolidines can be broadly categorized into several key strategies, including metal-catalyzed cycloadditions, organocatalytic cascade reactions, and novel radical-mediated cyclizations. This guide will focus on three prominent and versatile methods that showcase the breadth of available synthetic tools.

-

Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines

-

Organocatalytic Asymmetric Synthesis via a Dynamic Kinetic Resolution Cascade

-

Copper-Catalyzed Enantioselective Hofmann-Löffler-Freytag Reaction

Palladium-Catalyzed Asymmetric [3+2] Cycloaddition

The palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a powerful and direct method for constructing the pyrrolidine ring.[2][3][4] This approach allows for the formation of two new carbon-carbon bonds and up to two stereocenters in a single step. The use of chiral phosphoramidite ligands is crucial for achieving high enantioselectivity.

Reaction Mechanism Workflow

The catalytic cycle begins with the oxidative addition of the TMM precursor to a Pd(0) complex, forming a Pd(II)-TMM intermediate. Coordination of the imine and subsequent nucleophilic attack of the TMM ligand on the imine carbon forms a new carbon-carbon bond. Finally, ring closure and reductive elimination regenerate the Pd(0) catalyst and release the chiral pyrrolidine product.

Caption: Catalytic cycle of the Pd-catalyzed [3+2] cycloaddition.

Quantitative Data Summary

| Entry | Imine Substrate (Ar) | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | Phenyl | 5 | 0 | 12 | 98 | 87 | |

| 2 | 4-Methoxyphenyl | 5 | 0 | 12 | 97 | 88 | |

| 3 | 4-Chlorophenyl | 5 | -15 | 24 | 95 | 91 | |

| 4 | 2-Naphthyl | 5 | 0 | 18 | 96 | 90 | |

| 5 | 3-Thienyl | 5 | -15 | 36 | 85 | 89 |

Detailed Experimental Protocol: Synthesis of (R)-tert-butyl 2-(4-chlorophenyl)-4-methylenepyrrolidine-1-carboxylate

Materials:

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

(R)-(-)-1,1'-Binaphthyl-2,2'-diyl-bis(diphenylphosphine) ((R)-BINAP) - as a representative chiral ligand. Note: The original literature may use custom phosphoramidite ligands for optimal results.[4]

-

(E)-N-(4-chlorobenzylidene)-2-methylpropan-2-amine (N-Boc-4-chloro-imine)

-

(2-((trimethylsilyl)methyl)allyl) acetate (TMM precursor)

-

Toluene, anhydrous

Procedure:

-

To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.025 mmol) and the chiral phosphoramidite ligand (0.06 mmol).

-

Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 30 minutes.

-

Add the N-Boc-4-chloro-imine (0.5 mmol) and the TMM precursor (0.8 mmol).

-

Cool the reaction mixture to -15 °C and stir for 24 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Organocatalytic Dynamic Kinetic Resolution Cascade

This powerful strategy allows for the synthesis of highly functionalized, polysubstituted pyrrolidines with multiple stereocenters from simple starting materials.[3][5] The reaction proceeds through a cascade of a reversible aza-Henry reaction followed by a dynamic kinetic resolution (DKR)-driven aza-Michael cyclization, catalyzed by a Cinchona alkaloid-derived organocatalyst.

Logical Relationship Diagram

Caption: Logical flow of the organocatalytic cascade reaction.

Quantitative Data Summary

| Entry | Nitroalkene (R¹) | Aldimine (R²) | Catalyst Loading (mol%) | Yield (%) | dr | ee (%) | Reference |

| 1 | Phenyl | Phenyl | 10 | 95 | >20:1 | 96 | [5] |

| 2 | 4-Nitrophenyl | Phenyl | 10 | 92 | >20:1 | 98 | [5] |

| 3 | 2-Chlorophenyl | Phenyl | 10 | 85 | >20:1 | 95 | [5] |

| 4 | Methyl | Phenyl | 10 | 75 | >20:1 | 92 | [5] |

| 5 | Phenyl | 4-Bromophenyl | 10 | 90 | >20:1 | 97 | [5] |

Detailed Experimental Protocol

Materials:

-

(E)-β-nitrostyrene (or other nitroalkene)

-

N-tosylbenzaldimine (or other N-Ts aldimine)

-

Cinchona alkaloid-derived carbamate organocatalyst (e.g., (DHQD)₂PHAL-derived carbamate)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

-

Toluene, anhydrous

Procedure:

-

To a stirred solution of the N-Ts aldimine (0.2 mmol) and the nitroalkene (0.3 mmol) in anhydrous toluene (1.0 mL) at room temperature, add the chiral organocatalyst (0.02 mmol, 10 mol%).

-

Add DBU (0.02 mmol, 10 mol%) to the reaction mixture.

-

Stir the reaction at room temperature for 48 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired polysubstituted pyrrolidine.

-

Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Enantioselective Hofmann-Löffler-Freytag (HLF) Reaction

A recent breakthrough has rendered the classic Hofmann-Löffler-Freytag (HLF) reaction enantioselective through the use of a chiral copper catalyst.[1][6] This method provides rapid access to enantioenriched pyrrolines from readily available oximes via a remote C-H amination. The resulting pyrrolines can be easily converted to the corresponding chiral pyrrolidines.

Reaction Pathway Diagram

Caption: Pathway of the Cu-catalyzed enantioselective HLF reaction.

Quantitative Data Summary

| Entry | Oxime Substrate (R¹, R²) | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |

| 1 | Phenyl, Phenyl | 10 | 85 | 95 | [1] |

| 2 | 4-Tolyl, Phenyl | 10 | 82 | 96 | [1] |

| 3 | 4-Fluorophenyl, Phenyl | 10 | 78 | 94 | [1] |

| 4 | 2-Thienyl, Phenyl | 10 | 75 | 92 | [1] |

| 5 | Cyclohexyl, Phenyl | 10 | 65 | 90 | [1] |

Detailed Experimental Protocol: General Procedure for Enantioselective HLF Reaction

Materials:

-

Substituted Oxime

-

Cu(MeCN)₄PF₆

-

Chiral Ligand (e.g., a chiral bisoxazoline ligand)

-

PIFA (Phenyliodine bis(trifluoroacetate))

-

1,2-Dichloroethane (DCE), anhydrous

Procedure:

-

In a glovebox, to an oven-dried vial, add Cu(MeCN)₄PF₆ (0.02 mmol, 10 mol%) and the chiral ligand (0.022 mmol, 11 mol%).

-

Add anhydrous DCE (1.0 mL) and stir the mixture for 30 minutes to form the catalyst complex.

-

Add the oxime substrate (0.2 mmol).

-

In a separate vial, dissolve PIFA (0.3 mmol) in anhydrous DCE (1.0 mL).

-

Add the PIFA solution dropwise to the reaction mixture over 1 hour using a syringe pump.

-

Stir the reaction at room temperature for 12 hours.

-

Upon completion (monitored by TLC), quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

-

Extract the mixture with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude pyrroline product by flash column chromatography.

-

The resulting enantioenriched pyrroline can be reduced to the corresponding pyrrolidine using standard conditions (e.g., H₂, Pd/C or NaBH₄).

-

Determine the enantiomeric excess of the pyrroline by chiral HPLC analysis.

Conclusion

The enantioselective synthesis of chiral pyrrolidines is a dynamic and evolving field. The methodologies presented in this guide represent a selection of powerful and versatile strategies available to researchers. The choice of method will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. By providing detailed protocols and comparative data, this guide aims to empower scientists in drug discovery and chemical research to efficiently access these critical chiral building blocks. Further exploration of the cited literature is encouraged for a deeper understanding of the substrate scope and limitations of each method.

References

- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines via an organocatalytic dynamic kinetic resolution cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 6. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl Pyrrolidine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl Pyrrolidine-3-carboxylate, a key building block in the synthesis of various pharmaceuticals. Due to the limited availability of a complete, published experimental dataset for this specific molecule, this document combines reported data with predicted spectroscopic values based on its chemical structure and analogous compounds. Detailed, generalized experimental protocols for acquiring such data are also provided.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for (R)-Methyl Pyrrolidine-3-carboxylate Hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 9.93 | m | 2H | NH₂ ⁺ |

| 3.74 | s | 3H | OCH₃ |

| 3.58 | br s | 2H | CH₂ -N |

| 3.42 | br s | 2H | CH₂ -N |

| 3.26 | m | 1H | CH -COO |

| 2.36-2.25 | m | 2H | CH₂ -CH |

Data sourced from a study on (R)-Methyl Pyrrolidine-3-carboxylate Hydrochloride in CDCl₃.[1]

Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~174 | C =O (ester carbonyl) |

| ~52 | OC H₃ (ester methyl) |

| ~45-50 | C H₂ (adjacent to N) |

| ~45-50 | C H₂ (adjacent to N) |

| ~40-45 | C H (methine) |

| ~25-30 | C H₂ (beta to N) |

Infrared (IR) Spectroscopy

A complete experimental IR spectrum for this compound is not available in the searched literature. However, the following table lists the characteristic absorption bands expected for its functional groups.

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |

| 3300-3500 | N-H Stretch | Secondary Amine | Medium |

| 2850-2960 | C-H Stretch | Alkane (CH₂, CH₃) | Medium-Strong |

| ~1735 | C=O Stretch | Ester | Strong |

| 1170-1250 | C-O Stretch | Ester | Strong |

| 1020-1250 | C-N Stretch | Aliphatic Amine | Medium |

Mass Spectrometry (MS)

Experimentally determined mass spectra with fragmentation patterns are not available in the searched literature. The predicted mass-to-charge ratios (m/z) for various adducts of this compound (Molecular Formula: C₆H₁₁NO₂, Molecular Weight: 129.16 g/mol ) are presented below.[2][3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 130.08626 |

| [M+Na]⁺ | 152.06820 |

| [M-H]⁻ | 128.07170 |

| [M+NH₄]⁺ | 147.11280 |

| [M+K]⁺ | 168.04214 |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh approximately 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a small vial.

-

Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum, typically using a pulse angle of 45-90 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place one drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

-

Ensure there are no air bubbles in the film.

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

If using an internal standard for quantification, it should be added to the sample at a known concentration.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer, commonly via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).

-

Select an appropriate ionization technique. Electrospray ionization (ESI) is suitable for this polar molecule.

-

Acquire the mass spectrum in full scan mode to determine the molecular weight and identify any adducts.

-

To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation to generate a fragmentation pattern.

-

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the typical stages of spectroscopic analysis.

References

A Technical Guide to the Biological Activity Screening of Pyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its presence in natural products and its synthetic tractability have made it a focal point for the development of novel therapeutic agents with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the screening of pyrrolidine derivatives for various biological activities, complete with detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows.

Anticancer Activity

Pyrrolidine derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis and inhibiting key enzymes involved in cancer cell proliferation.

Data Presentation: Anticancer Activity of Pyrrolidine Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | Spirooxindole-pyrrolidine | HCT116 | 15.2 | [1] |

| 1b | Spirooxindole-pyrrolidine | HCT116 | 8.5 | [1] |

| 2a | N-Arylpyrrolidine-2,5-dione | MCF-7 | 5.8 | [1] |

| 2b | N-Arylpyrrolidine-2,5-dione | MCF-7 | 3.1 | [1] |

| 3a | Pyrrolidinone-hydrazone | PPC-1 | 10.4 | [1] |

| 3b | Pyrrolidinone-hydrazone | IGR39 | 2.5 | [1] |

| 4a | 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide | A549 | >100 | [1] |

| 4b | 1,3,4-oxadiazolethione derivative of 4a | A549 | 28.0 (% viability) | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of the pyrrolidine derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.[2]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[2]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

-